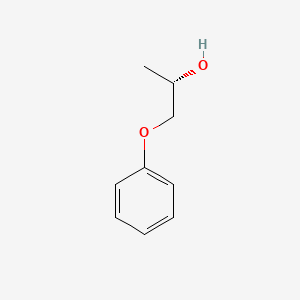

(S)-1-Phenoxy-2-Propanol

Description

(S)-1-Phenoxy-2-propanol (CAS 770-35-4) is a chiral secondary alcohol with the molecular formula C₉H₁₂O₂. It is characterized by a phenoxy group attached to the second carbon of a propanol backbone. The compound exhibits moderate water solubility (198 g/L at 20°C), a boiling point of 243°C, and a logP value of 1.41, indicating balanced hydrophilicity and lipophilicity . Its synthesis typically involves Williamson ether synthesis, ensuring high purity (>93%) for applications in pharmaceuticals, cosmetics, and industrial formulations .

Key properties include:

Properties

IUPAC Name |

(2S)-1-phenoxypropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBLKWZIFZMJLFL-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](COC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Cosmetics and Personal Care

1-Phenoxy-2-propanol is widely used in cosmetics for its preservative and antimicrobial properties:

- Preservative : It prevents microbial growth in products such as lotions, shampoos, and facial creams, extending their shelf life .

- Solvent and Stabilizer : Acts as a solvent for essential oils and stabilizes formulations to ensure consistency .

Pharmaceuticals

In the pharmaceutical industry, PP serves multiple roles:

- Preservative in Medications : It helps maintain the stability and safety of pharmaceutical products by preventing microbial contamination .

- Solvent for Active Ingredients : Enhances the dissolution and stability of certain compounds, improving drug efficacy .

Agricultural Applications

PP is utilized in pesticide formulations due to its solvent properties:

- Stabilizing Agent : It helps dissolve and stabilize active ingredients in pesticides, making them more effective for pest control .

Industrial Uses

1-Phenoxy-2-propanol finds applications in various industrial processes:

- Metal Cleaning Agents : Functions as a dispersing agent to remove contaminants from metal surfaces .

- Ink Solvent : Used in industrial paints and inks for its solvent capabilities .

Case Study 1: Antimicrobial Efficacy

A study demonstrated that 1-Phenoxy-2-propanol effectively inhibited the growth of various bacteria and fungi in cosmetic formulations. The results indicated a significant reduction in microbial load when PP was included at concentrations up to 1% .

Case Study 2: Environmental Impact

Research on the biodegradability of PP showed that it breaks down effectively in various soil types, making it an environmentally friendly option compared to other preservatives that may persist in the environment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

(a) 3-Phenoxy-1-Propanol

- Structure: Phenoxy group on C3, hydroxyl on C1.

- Properties: Higher flammability (hazard class 4-3-III) compared to (S)-1-Phenoxy-2-propanol .

- Applications: Limited data, but structural differences likely alter solubility and reactivity.

(b) 3-Phenoxy-1,2-Propanediol

- Structure : Additional hydroxyl group on C2.

Substituted Derivatives

(a) (2RS)-1-[(1-Methylethyl)amino]-3-phenoxypropan-2-ol (CAS 7695-63-8)

- Structure: Amino substituent replaces hydroxyl on C1.

(b) Eugenol (CAS 97-53-0)

Structural Isomers with Varying Backbones

(a) 1-Phenyl-1-Propanol (CAS 1335-12-2)

- Structure: Phenyl group directly attached to C1 of propanol.

Comparative Analysis of Key Properties

| Compound | CAS | logP | Water Solubility (g/L) | LD₅₀ (rat, oral) | Key Applications |

|---|---|---|---|---|---|

| (S)-1-Phenoxy-2-propanol | 770-35-4 | 1.41 | 198 | 2830 mg/kg | Preservative, solvent |

| 3-Phenoxy-1-propanol | N/A | N/A | N/A | N/A | Limited industrial use |

| 3-Phenoxy-1,2-propanediol | N/A | N/A | N/A | N/A | Laboratory reagent |

| Eugenol | 97-53-0 | ~2.3 | 1.5 | 2680 mg/kg | Natural preservative |

| 1-Phenyl-1-propanol | 1335-12-2 | ~1.9 | <10 | N/A | Synthetic intermediate |

Industrial and Regulatory Considerations

- (S)-1-Phenoxy-2-propanol: Approved under TSCA; used in adhesives, coatings, and textiles .

- 3-Phenoxy-1-propanol: Classified as hazardous (4-3-III), restricting industrial adoption .

- Eugenol: Subject to biodegradability requirements; less stable in formulations than synthetic alternatives .

Preparation Methods

Reaction Mechanism and Stereochemical Control

The most widely documented method involves the nucleophilic displacement of sulfonate esters derived from (R)-1,2-propanediol. In this approach, (R)-1,2-propanediol is first converted to a sulfonic ester (e.g., methanesulfonyl or toluenesulfonyl derivatives), which undergoes stereoinversion during nucleophilic substitution with phenoxide ions. The reaction proceeds via an SN2 mechanism, ensuring retention of configuration at the chiral center.

Key steps include:

-

Sulfonation : (R)-1,2-propanediol reacts with methanesulfonyl chloride in the presence of pyridine to form (R)-2-(methanesulfonyloxy)propanol.

-

Phenoxide Displacement : The sulfonate intermediate reacts with 4-phenoxyphenol under basic conditions (e.g., NaOH or KOH) in a polar aprotic solvent like dimethylformamide (DMF) or ethanol/water mixtures.

Optimization of Reaction Parameters

-

Solvent Systems : Mixed solvents (e.g., ethanol/water or DMF/water) enhance solubility of both hydrophobic phenoxides and hydrophilic bases. Ethanol/water (3:1 v/v) achieved 89% yield in patent WO2002083612A1.

-

Base Selection : Alkali metal hydroxides (NaOH, KOH) outperform carbonates due to faster deprotonation of phenols. Excess base (1.2–1.5 eq) minimizes side reactions.

-

Temperature : Reactions conducted at 60–80°C reduced reaction times from 72 to 24 hours without racemization.

Table 1: Representative Yields from Sulfonate-Based Syntheses

| Sulfonate Ester | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Optical Purity (% ee) |

|---|---|---|---|---|---|---|

| Methanesulfonyl | NaOH | Ethanol/H2O | 70 | 24 | 89 | 99.2 |

| Toluenesulfonyl | KOH | DMF/H2O | 80 | 18 | 92 | 98.7 |

Nucleophilic Substitution with Chloroisopropyl Alcohol

Direct Alkylation of Phenol Derivatives

An alternative route employs 4-phenoxyphenol and chloroisopropyl alcohol under basic conditions. This one-pot method avoids sulfonate intermediates but requires careful control of stoichiometry to prevent di-alkylation.

-

4-Phenoxyphenol (1.0 eq) is dissolved in ethanol.

-

Chloroisopropyl alcohol (1.2 eq) and pyridine (1.25 eq) are added sequentially.

-

The mixture is refluxed at 78°C for 20 hours.

Critical Factors for Yield Improvement

-

Acid Scavengers : Pyridine or 2,6-lutidine (1.25 eq) neutralizes HCl, shifting equilibrium toward product formation.

-

Solvent Polarity : Ethanol outperforms THF or DMF due to better compatibility with phenolic substrates.

-

Molar Ratios : A 10% excess of chloroisopropyl alcohol compensates for volatility losses during reflux.

Table 2: Performance of Nucleophilic Substitution Method

| Acid Scavenger | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC %) |

|---|---|---|---|---|---|

| Pyridine | Ethanol | 78 | 20 | 88.9 | 98.1 |

| 2,6-Lutidine | Ethanol | 78 | 24 | 85.2 | 97.8 |

Biocatalytic Approaches for Stereoselective Synthesis

Enzymatic Reduction of Ketone Precursors

Recent advances leverage alcohol dehydrogenases (ADHs) for asymmetric reduction of 1-phenoxy-2-propanone. Lactobacillus brevis ADH (LbADH) and Ralstonia sp. ADH (RADH) demonstrate complementary stereoselectivity, enabling access to both (R)- and (S)-enantiomers.

Key Advantages :

Process Intensification Strategies

Table 3: Biocatalytic Performance Metrics

| Enzyme | Cosubstrate | Product Conc. (g/L) | Space-Time Yield (g/L/d) | ee (%) |

|---|---|---|---|---|

| LbADH | 1,5-Pentanediol | 63 | 144 | 95.4 |

| RADH | 2-Propanol | 55 | 327 | 97.1 |

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

-

Sulfonate Route : High optical purity (99% ee) but generates stoichiometric waste from sulfonate leaving groups.

-

Nucleophilic Substitution : Cost-effective for large-scale production but requires meticulous control to avoid di-alkylation.

-

Biocatalysis : Environmentally benign with high atom economy, though enzyme costs remain a barrier for industrial adoption.

Q & A

Q. What are the critical physicochemical properties of (S)-1-Phenoxy-2-Propanol relevant to experimental design?

Key properties include:

- Solubility : 198 g/L in water at 20°C, with moderate hydrophobicity compared to analogues like 2-phenoxyethanol .

- Density : 1.064 g/mL at 20°C, impacting solvent layering in extraction protocols .

- Purity : Commercial batches often contain <7% di(propylene glycol) phenyl ether as a common impurity, necessitating purification (e.g., distillation or preparative HPLC) for precise studies .

- Safety : Requires EN 374-certified gloves and eye protection due to potential skin/eye irritation .

Q. How can enantiomeric purity of the (S)-enantiomer be validated?

Methodology includes:

Q. What protocols ensure safe handling in laboratory settings?

- Ventilation : Use fume hoods for volatile exposures; respiratory protection if ventilation is inadequate .

- Glove Selection : Nitrile or neoprene gloves (EN 374-certified) tested for permeability to glycol ethers .

- Waste Management : Avoid environmental release; collect in halogen-free containers to prevent groundwater contamination .

Advanced Research Questions

Q. How does (S)-1-Phenoxy-2-Propanol induce physiological stress in aquatic models, and how can this be mitigated?

Q. How do structural analogues (e.g., 2-phenoxyethanol) compare in anesthetic efficacy and toxicity?

- Efficacy : (S)-1-Phenoxy-2-Propanol has lower water solubility (11 g·dm⁻³ vs. 27 g·dm⁻³ for 2-phenoxyethanol), prolonging induction time in aquatic species .

- Toxicity : Unlike 2-phenoxyethanol, (S)-1-Phenoxy-2-Propanol does not alter aspartate aminotransferase or alkaline phosphatase levels, suggesting milder hepatotoxicity .

Q. What analytical methods resolve data contradictions in metabolite profiling?

- Contradiction Example : Discrepancies in stress biomarker levels (e.g., glucose) across species.

- Resolution :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.